2,3,5,6-Tetrachloropyridine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrachloropyridine-4-carbaldehyde is a chemical compound with the molecular formula C6HCl4NO and a molecular weight of 244.89 g/mol . It is a derivative of pyridine, characterized by the presence of four chlorine atoms and an aldehyde group attached to the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 2,3,5,6-Tetrachloropyridine-4-carbaldehyde typically involves the chlorination of pyridine derivatives. One common method includes the reaction of pyridine with chlorine gas under controlled conditions to introduce chlorine atoms at the 2, 3, 5, and 6 positions . The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2,3,5,6-Tetrachloropyridine-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Condensation Reactions: The aldehyde group can participate in condensation reactions with compounds containing active methylene groups, such as malononitrile, to form various heterocyclic compounds.
Scientific Research Applications
2,3,5,6-Tetrachloropyridine-4-carbaldehyde is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for bioactive molecules.
Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrachloropyridine-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity . The chlorine atoms enhance the compound’s electrophilicity, making it reactive towards nucleophiles and facilitating its participation in various chemical reactions .
Comparison with Similar Compounds
2,3,5,6-Tetrachloropyridine-4-carbaldehyde can be compared with other chlorinated pyridine derivatives such as:
Pentachloropyridine: Contains five chlorine atoms and is used in similar applications but has different reactivity due to the additional chlorine atom.
2,3,5,6-Tetrachloropyridine: Lacks the aldehyde group, making it less versatile in certain chemical reactions.
2,3,5-Trichloropyridine-4-carbaldehyde: Contains one less chlorine atom, affecting its chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2,3,5,6-tetrachloropyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl4NO/c7-3-2(1-12)4(8)6(10)11-5(3)9/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXFGJSLCCZMET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376650 |
Source
|
Record name | 2,3,5,6-tetrachloropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68054-26-2 |
Source
|
Record name | 2,3,5,6-tetrachloropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.